molecular formula C14H13NO3 B3388912 2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid CAS No. 897565-71-8

2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid

Cat. No.: B3388912
CAS No.: 897565-71-8
M. Wt: 243.26 g/mol
InChI Key: NMVCLMGYUWYUDB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid can be achieved through several established protocols for quinoline derivatives. Common synthetic routes include:

    Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Doebner-Von Miller Synthesis: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.

    Pfitzinger Reaction: This method uses isatin and an aldehyde in the presence of a base.

    Friedlander Synthesis: This involves the reaction of 2-aminobenzophenone with an aldehyde or ketone.

    Conrad-Limpach Synthesis: This method involves the cyclization of N-acylated anthranilic acids.

Industrial production methods often involve optimizing these synthetic routes to improve yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects .

Comparison with Similar Compounds

2-Cyclopropyl-6-methoxyquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:

  • 2-Phenylquinoline-4-carboxylic acid
  • 2-Chloro-6-methoxyquinoline
  • 6-Methoxyquinoline-4-carboxylic acid

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the cyclopropyl group in this compound makes it unique and may contribute to its specific interactions with molecular targets .

Properties

IUPAC Name

2-cyclopropyl-6-methoxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-9-4-5-12-10(6-9)11(14(16)17)7-13(15-12)8-2-3-8/h4-8H,2-3H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVCLMGYUWYUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219991
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897565-71-8
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897565-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolinecarboxylic acid, 2-cyclopropyl-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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